3-Chloro-6-(pyridin-3-yl)pyridazine

Crystal Engineering Molecular Geometry Structure-Activity Relationship

Procure 3-Chloro-6-(pyridin-3-yl)pyridazine (CAS 78784-66-4), a privileged pyridazine-pyridine core building block with a reactive 3-chloro handle and near-planar geometry (dihedral angle 2.82°). This specific 6-(3-pyridinyl) orientation is non-substitutable for cardiotonic hydrazine derivatization (per US Patent 4,354,026) and kinase inhibitor SAR studies. Ensure you specify this exact regioisomer to maintain critical structural and electronic properties for downstream synthetic success.

Molecular Formula C9H6ClN3
Molecular Weight 191.62 g/mol
CAS No. 78784-66-4
Cat. No. B1287809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(pyridin-3-yl)pyridazine
CAS78784-66-4
Molecular FormulaC9H6ClN3
Molecular Weight191.62 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NN=C(C=C2)Cl
InChIInChI=1S/C9H6ClN3/c10-9-4-3-8(12-13-9)7-2-1-5-11-6-7/h1-6H
InChIKeyORJRJVSMOMIYGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-(pyridin-3-yl)pyridazine (CAS 78784-66-4) as a Strategic Heterocyclic Intermediate


3-Chloro-6-(pyridin-3-yl)pyridazine (CAS 78784-66-4) is a heterocyclic building block comprising a pyridazine ring linked to a 3-pyridinyl group at the 6-position and a reactive chlorine atom at the 3-position. Its core utility lies in its role as a versatile intermediate for constructing complex molecules, particularly in medicinal chemistry and materials science . The compound's structure facilitates further derivatization, enabling its use in the synthesis of kinase inhibitor scaffolds and other pharmacologically relevant heterocycles .

Why General Pyridazine Analogs Cannot Replace 3-Chloro-6-(pyridin-3-yl)pyridazine in Key Synthetic Pathways


Substituting 3-Chloro-6-(pyridin-3-yl)pyridazine with a generic pyridazine analog is not feasible due to the unique combination of its reactive 3-chloro handle and the specific 6-(3-pyridinyl) orientation. This precise substitution pattern dictates both the geometric and electronic properties of the molecule, which are critical for subsequent reactions and target interactions. For example, the 3-pyridinyl isomer at the 6-position leads to a near-planar molecular conformation, which is distinct from other pyridyl isomers and influences its binding and crystallization behavior . Furthermore, the 3-chloro group is specifically required for nucleophilic aromatic substitution reactions to yield 3-hydrazino derivatives, a key step in generating cardiotonic agents as described in foundational patents [1]. Simple substitution with other halogenated or unsubstituted pyridazines would disrupt these critical synthetic and structural features.

Quantitative Differentiation Evidence for 3-Chloro-6-(pyridin-3-yl)pyridazine (78784-66-4)


Molecular Conformation: Near-Planar Geometry Differentiates 3-Pyridinyl from Other Isomers

The 3-Chloro-6-(pyridin-3-yl)pyridazine molecule adopts a highly specific, nearly planar conformation due to the 3-pyridinyl substitution pattern. Crystallographic studies reveal a very small dihedral angle between the pyridazine and pyridine rings. This geometric feature is a direct consequence of the 3-pyridinyl isomer and is distinct from the conformations adopted by other regioisomers (e.g., 2- or 4-pyridinyl), which can have larger dihedral angles and different crystal packing motifs . This planarity can enhance pi-stacking interactions, a critical factor in materials science and target binding.

Crystal Engineering Molecular Geometry Structure-Activity Relationship

Synthetic Utility: A Patented Intermediate for Cardiotonic 3-Hydrazino Derivatives

The compound is a key, patented intermediate in the synthesis of 3-hydrazino-6-PY-pyridazine derivatives, which are documented as cardiotonic agents. The process described in US Patent 4,354,026 specifically requires reacting a 3-chloro-6-PY-pyridazine with hydrazine [1]. This reaction is only possible due to the presence of the chlorine atom at the 3-position. Replacing this compound with a 3-hydroxy or 3-unsubstituted pyridazine analog would render the synthetic pathway inoperative. While specific biological activity data for the chloro-intermediate itself is not provided, its critical role in accessing the active hydrazino series establishes its unique value in this synthetic sequence.

Medicinal Chemistry Cardiovascular Synthetic Methodology

Commercial Availability and Purity Standards

Commercially, 3-Chloro-6-(pyridin-3-yl)pyridazine is consistently offered at a minimum purity specification of 97% by multiple specialty chemical suppliers . While this is a standard benchmark for research chemicals, it provides a quantifiable baseline for procurement decisions. In contrast, many closely related, less common pyridazine analogs are either not commercially available or are sold only as custom synthesis products without a defined, standard purity specification, introducing greater uncertainty into the research process.

Chemical Sourcing Quality Control Procurement

Recommended Application Scenarios for 3-Chloro-6-(pyridin-3-yl)pyridazine Based on Evidence


Synthesis of Cardiotonic 3-Hydrazino-6-(3-pyridinyl)pyridazine Analogs

This compound is the direct precursor to 3-hydrazino-6-(3-pyridinyl)pyridazine, a class of molecules claimed as cardiotonic agents [1]. Researchers exploring the synthesis of novel pyridazine-based cardiovascular drugs should consider this compound as a starting material to replicate or build upon the patented synthetic route described in US Patent 4,354,026.

Crystal Engineering and Conformational Studies

Due to its near-planar geometry, as indicated by a 2.82° dihedral angle, 3-Chloro-6-(pyridin-3-yl)pyridazine is a valuable model compound for studying the role of regioisomerism in crystal packing and intermolecular interactions . It is suitable for projects investigating the relationship between molecular conformation and solid-state properties.

Scaffold for Kinase Inhibitor Development

The pyridazine-pyridine core is a recognized privileged structure in kinase inhibitor design [2]. The 3-chloro group provides a versatile synthetic handle for introducing diverse substituents, making this compound a logical starting point for structure-activity relationship (SAR) studies aimed at developing new tyrosine kinase inhibitors, as suggested by its use in related c-Met inhibitor projects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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